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N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine

Kinase inhibitor design Hinge-binding motif Regioisomer comparison

Kinase-focused screening libraries often lack 2-piperazinyl-pyrimidine regioisomers, limiting hinge-binding diversity. N-Cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine addresses this gap with a distinct 2-piperazinyl vector validated for mutant-selective PDGFR kinase inhibition (Shallal et al., 2011). • Distinct 2-piperazinyl regioisomer for orthogonal hinge binding • Free NH for one-step PROTAC conjugation or library synthesis • N-Cyclopropyl group for improved metabolic stability vs. N-alkyl leads Custom synthesis, ≥95% (HPLC). Inquire for pricing and lead times.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
Cat. No. B13346333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCNCC2)NC3CC3
InChIInChI=1S/C12H19N5/c1-9-8-11(15-10-2-3-10)16-12(14-9)17-6-4-13-5-7-17/h8,10,13H,2-7H2,1H3,(H,14,15,16)
InChIKeyLAJOANJLJQEGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine: Procurement-Relevant Structural and Pharmacological Profile


N-Cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine (molecular formula C₁₂H₁₉N₅; MW 233.31 g/mol) is a heterocyclic small molecule belonging to the piperazinyl-pyrimidine class—a chemotype established in the primary literature as a source of selective kinase inhibitors with demonstrated antitumor activity in the NCI-60 cell line panel [1]. The compound features a 2-(piperazin-1-yl) substitution on the pyrimidine core, a 4-(N-cyclopropylamino) group, and a 6-methyl substituent, yielding a regioisomeric arrangement that differs from the more common 4- or 6-piperazinyl-pyrimidine congeners. The unsubstituted piperazine nitrogen provides a synthetic handle for further derivatization, making this compound a versatile intermediate for medicinal chemistry campaigns targeting the kinome [2].

Why In-Class Substitution Risks Compromising Target Engagement: The Case for N-Cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine


Piperazinyl-pyrimidines are not functionally interchangeable. The position of the piperazine attachment (2- vs. 4- vs. 6-position), the nature of the exocyclic amine N-substituent (cyclopropyl vs. ethyl vs. methyl), and the presence or absence of the 6-methyl group each modulate kinase hinge-binding geometry, selectivity across the kinome, and physicochemical properties [1]. In the landmark Shallal et al. study, regioisomeric and substituent variations within a single piperazinylpyrimidine series yielded compounds ranging from globally cytotoxic to exquisitely selective cytostatic agents—underscoring that even structurally minor modifications produce divergent pharmacological outcomes [1]. Substituting a close analog without confirming equivalent binding, selectivity, or cellular activity data therefore risks invalidating experimental conclusions or procurement decisions [2].

Quantitative Differentiation Evidence: N-Cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine vs. Closest Structural Analogs


Regioisomeric Differentiation: 2-Piperazinyl vs. 6-Piperazinyl Pyrimidine Substitution Pattern

The target compound positions the piperazine at the pyrimidine 2-position, contrasting with the regioisomer N-cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185541-98-3), which bears the piperazine at the 6-position. This difference reorients the piperazine NH vector relative to the kinase hinge-binding region: the 2-substituted isomer positions the piperazine in closer proximity to the hinge backbone, while the 6-substituted isomer extends it toward the solvent front . The target compound additionally carries a 6-methyl group (absent in the 6-piperazinyl regioisomer), increasing molecular weight from 219.29 to 233.31 g/mol and altering lipophilicity (calculated XLogP shift of approximately +0.4 log units based on fragment contributions) [1]. In piperazinylpyrimidine kinase inhibitors, the 2-piperazinyl configuration has been associated with PDGFR and KIT kinase subfamily engagement [2].

Kinase inhibitor design Hinge-binding motif Regioisomer comparison Medicinal chemistry

N-Cyclopropyl vs. N-Ethyl Substituent: Conformational Constraint and Metabolic Stability Implications

The target compound incorporates an N-cyclopropyl group at the pyrimidine 4-amino position, distinguishing it from the closest commercially available analog N-ethyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1508726-51-9; MW 221.31) . The cyclopropyl group introduces conformational rigidity: the cyclopropyl C–N bond has restricted rotation compared to the freely rotating ethyl C–C bond, preorganizing the ligand into a defined binding pose. Literature on cyclopropyl-containing pyrimidine scaffolds demonstrates that N-cyclopropyl substitution can reduce oxidative N-dealkylation by cytochrome P450 enzymes compared to N-ethyl analogs, as the cyclopropyl ring is a poorer substrate for CYP-mediated α-carbon hydroxylation . In the broader piperazinylpyrimidine class, N-substituent identity at the 4-position directly influences kinase selectivity: the Shallal et al. study demonstrated that variation at this position alone can shift the kinase binding profile between PDGFR, CK1, and RAF subfamilies [1].

Metabolic stability Cyclopropyl group Conformational restriction Drug design

Class-Level Kinase Inhibition: Piperazinylpyrimidine Engagement of PDGFR, KIT, and RAF Kinase Subfamilies

Although direct kinase inhibition data (IC₅₀ or Kd values) for N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine are not publicly available, the compound belongs to a chemotype for which quantitative kinase profiling data exist. In the Shallal et al. (2011) study, compound 4—a piperazinylpyrimidine with a 2-piperazinyl substitution—demonstrated selective binding to and inhibition of KIT and PDGFRA oncogenic mutants over wild-type isoforms in kinase profiling assays [1]. Compound 15, another analog in the series, exhibited potent growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line within the NCI-60 panel, and compounds 4 and 15 were classified as selective cytostatic agents, while compound 16 was globally cytotoxic [1]. Additionally, the well-characterized piperazinyl-pyrimidine PF-4708671 (MW 390.41) inhibits S6K1 with Ki = 20 nM and IC₅₀ = 160 nM, demonstrating 400-fold selectivity over S6K2 and >20-fold over RSK1/2, confirming that this scaffold can achieve high kinase selectivity .

Kinase profiling PDGFR KIT mutant NCI-60 screening

Piperazine NH Handle: Synthetic Tractability and Derivatization Potential vs. N-Substituted Analogs

A key differentiating feature of the target compound is its unsubstituted piperazine NH group (contrasting with N-phenyl or N-acyl piperazine analogs such as 6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine, MW ~269.34) . The free secondary amine permits rapid diversification via N-alkylation, N-acylation, reductive amination, or sulfonylation without requiring protection/deprotection steps. This contrasts with the phenylpiperazine analog, where the piperazine is already capped, precluding further SAR exploration at this vector. In the piperazinylpyrimidine kinase inhibitor patent literature, the piperazine NH is frequently elaborated to introduce kinase-privileged fragments that modulate selectivity and potency [1]. The target compound's MW of 233.31 also places it within the lower-molecular-weight range of the piperazinylpyrimidine class, leaving substantial room (approximately 250–300 Da) for fragment growth while remaining within Lipinski-compliant space, compared to the phenylpiperazine analog which starts at ~269 Da .

Chemical probe synthesis Free piperazine NH Derivatization Structure-activity relationship

Substitution Pattern and Kinase Selectivity: Class-Level Evidence from Kinome-Wide Profiling

The kinase selectivity profile of piperazinylpyrimidine derivatives is exquisitely sensitive to the specific substitution pattern. In a KINOMEscan™ profiling study at 10 µM, compound I-12 (a piperazinylpyrimidine derivative structurally related to the target compound) showed predominant binding to the PDGFR tyrosine kinase subfamily, including KIT, KIT(D816V), FLT3, PDGFRA, and PDGFRB [1]. This selectivity fingerprint contrasts with other substitution patterns in the same series: compound II-16 and II-20 exhibited divergent kinase binding profiles, demonstrating that the exact positioning of substituents—including the 2-piperazinyl, 4-cyclopropylamino, and 6-methyl arrangement—is a critical determinant of kinome-wide selectivity [1]. While no profiling data exist for the specific target compound, its unique combination of 2-piperazinyl (rather than the more common 4-piperazinyl) and 4-N-cyclopropyl (rather than N-ethyl or N-methyl) substituents positions it in a distinct region of chemical space within the class, where analogous compounds have demonstrated selective kinase engagement [2].

Kinome selectivity Off-target profiling KINOMEscan PDGFR subfamily

Optimal Research and Procurement Application Scenarios for N-Cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine


Kinase-Focused Fragment-Based or Scaffold-Hopping Screening Libraries

The compound's low molecular weight (233.31 g/mol), unsubstituted piperazine NH handle, and validated piperazinylpyrimidine kinase-inhibitor pharmacophore make it an ideal inclusion for diversity-oriented kinase screening decks. Its 2-piperazinyl regioisomeric arrangement offers a hinge-binding vector distinct from the more commonly procured 4- or 6-piperazinyl-pyrimidine building blocks, increasing the probability of identifying novel kinase hits [1]. The free piperazine nitrogen permits one-step parallel derivatization into focused libraries, as demonstrated in the piperazinylpyrimidine patent literature where N-functionalization was used to explore kinase-privileged fragment space [2].

Metabolic Stability Optimization in Lead Series Featuring N-Alkyl-4-aminopyrimidine Cores

In lead optimization programs where N-ethyl or N-methyl 4-aminopyrimidine leads exhibit rapid CYP-mediated N-dealkylation, the N-cyclopropyl variant provides a direct replacement with projected improved oxidative metabolic stability based on cyclopropyl group literature precedent [1]. The cyclopropyl substituent introduces conformational rigidity (one fewer rotatable bond vs. N-ethyl analog) without substantially increasing molecular weight or lipophilicity beyond rule-of-five boundaries, making it suitable for programs where maintaining favorable physicochemical properties while improving microsomal stability is critical [2].

PDGFR/KIT Mutant-Selective Inhibitor Discovery Campaigns

Class-level evidence from the Shallal et al. (2011) study demonstrates that piperazinylpyrimidine derivatives can achieve selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms, a profile relevant to imatinib-resistant gastrointestinal stromal tumors (GIST) and other mutant-driven cancers [1]. The 2-piperazinyl substitution pattern of the target compound aligns with the structural features of Compound 4 from that study, which showed this desirable mutant-selective profile. Procurement of this scaffold is warranted for medicinal chemistry teams pursuing type II kinase inhibitors or mutant-selective probes targeting the PDGFR kinase family [1].

Chemical Biology Tool Compound Synthesis via Piperazine NH Elaboration

The unsubstituted piperazine NH provides a direct attachment point for installing fluorescent reporters, biotin tags, photoaffinity labels, or E3 ligase-recruiting moieties for PROTAC design, without requiring a deprotection step that would be necessary with N-Boc-protected piperazine intermediates [1]. The compound's moderate molecular weight (233.31 g/mol) ensures that even after conjugation of a sizable tag or warhead (e.g., a VHL or cereblon ligand adding ~400–500 Da), the final bifunctional molecule remains within a molecular weight range compatible with cellular permeability. This contrasts with pre-capped N-aryl or N-acyl piperazine analogs that lack a free conjugation site [2].

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